3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
Overview
Description
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is a chemical compound that belongs to the group of small-molecule kinase inhibitors. These inhibitors target the enzymatic activity of kinases, which are crucial in various cellular processes, including signal transduction, cell division, and metabolism.
Preparation Methods
The synthesis of 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves several steps, typically starting with the preparation of the core benzenecarboxamide structure. The synthetic route often includes:
Formation of the benzenecarboxamide core: This step involves the reaction of a suitable benzene derivative with carboxylic acid derivatives under specific conditions.
Introduction of the cyclopropyl group: This is achieved through cyclopropanation reactions, where cyclopropyl groups are added to the core structure.
Addition of the trifluoromethylbenzyl group: This step involves the reaction of the intermediate compound with a trifluoromethylbenzyl derivative under controlled conditions.
Chemical Reactions Analysis
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Scientific Research Applications
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving kinases.
Medicine: As a kinase inhibitor, it is investigated for its potential therapeutic applications in treating diseases such as cancer, where kinase activity is often dysregulated.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves the inhibition of kinase activity. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, the compound can modulate signal transduction pathways, affecting cell division, growth, and metabolism .
Comparison with Similar Compounds
3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide can be compared with other kinase inhibitors, such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used in the treatment of non-small cell lung cancer.
What sets this compound apart is its unique chemical structure, which provides specific interactions with certain kinases, potentially leading to different therapeutic outcomes .
Properties
IUPAC Name |
3,5-dichloro-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO/c19-14-7-12(8-15(20)9-14)17(25)24(16-4-5-16)10-11-2-1-3-13(6-11)18(21,22)23/h1-3,6-9,16H,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKAOHKQKHRZBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.